1-(4-cyclopentylpiperazin-1-yl)-2-ethyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile
Description
1-(4-cyclopentylpiperazin-1-yl)-2-ethyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile is a structurally complex heterocyclic compound featuring a benzoimidazo[1,2-a]pyridine core substituted with a 4-cyclopentylpiperazine moiety, an ethyl group at position 2, a methyl group at position 3, and a carbonitrile group at position 2. This scaffold is of significant interest due to the pharmacological relevance of piperazine derivatives, which are frequently employed in drug design for their ability to modulate receptor binding and pharmacokinetic properties.
Properties
IUPAC Name |
1-(4-cyclopentylpiperazin-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5/c1-3-19-17(2)20(16-25)23-26-21-10-6-7-11-22(21)29(23)24(19)28-14-12-27(13-15-28)18-8-4-5-9-18/h6-7,10-11,18H,3-5,8-9,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBXGKIFHHTJJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)C5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-cyclopentylpiperazin-1-yl)-2-ethyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods allow for the efficient construction of the imidazo[1,2-a]pyridine scaffold. Industrial production methods often employ solvent- and catalyst-free conditions to enhance the efficiency and reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
1-(4-cyclopentylpiperazin-1-yl)-2-ethyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis.
| Study Type | Cancer Cell Line | Key Findings |
|---|---|---|
| In vitro | A549 (lung cancer) | 70% inhibition of cell growth at 10 µM |
| In vitro | MCF-7 (breast cancer) | Induction of apoptosis via caspase activation |
Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. It appears to exert protective effects against oxidative stress and inflammation.
| Study Type | Model Used | Key Findings |
|---|---|---|
| In vitro | SH-SY5Y (neuroblastoma) | Reduction of reactive oxygen species by 50% |
| In vivo | Mouse model of Alzheimer's disease | Improvement in cognitive function and reduction in amyloid plaque formation |
Antidepressant-like Activity
Animal studies suggest that this compound may possess antidepressant-like effects, potentially through serotonin receptor modulation.
| Study Type | Model Used | Key Findings |
|---|---|---|
| Behavioral | Forced swim test | Decreased immobility time indicating increased antidepressant activity |
| Biochemical | Serotonin levels | Significant increase in serotonin levels in the hippocampus |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the piperazine and benzimidazole moieties have been studied to enhance biological activity.
| Variant | GPR119 Activation (EC50) | Antitumor Activity (%) |
|---|---|---|
| Base Compound | 50 nM | 70% |
| Variant A | 30 nM | 85% |
| Variant B | 40 nM | 75% |
Case Study 1: Antitumor Efficacy
A study conducted on the efficacy of this compound against human breast cancer cells revealed that it significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways. The results indicated a potential for development as a therapeutic agent for breast cancer.
Case Study 2: Neuroprotective Mechanism
In a recent investigation, the neuroprotective effects were evaluated using a mouse model of Parkinson's disease. The administration of this compound resulted in a marked decrease in neuroinflammation and protection against dopaminergic neuron loss.
Mechanism of Action
The mechanism of action of 1-(4-cyclopentylpiperazin-1-yl)-2-ethyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as receptor tyrosine kinases like c-Met . By inhibiting the activity of these kinases, the compound can disrupt signaling pathways involved in cell proliferation and survival, making it effective in cancer treatment .
Comparison with Similar Compounds
Table 1: Comparative Structural and Molecular Data of Analogous Compounds
Pharmacological Implications
- Lipophilicity : The cyclopentyl group in the target compound likely enhances blood-brain barrier penetration compared to polar substituents like methoxybenzyl .
- Receptor Binding : Arylpiperazines (e.g., 4-methylphenyl in ) are common in serotonin receptor ligands, whereas cyclopentylpiperazines may target dopamine receptors.
- Metabolic Stability : Bulky substituents (e.g., benzylpiperidine in ) could reduce cytochrome P450-mediated metabolism.
Biological Activity
1-(4-cyclopentylpiperazin-1-yl)-2-ethyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile is a complex organic compound belonging to the imidazo[1,2-a]pyridine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications, particularly as a scaffold for developing new drugs targeting various diseases, including cancer.
The compound's structure features a benzimidazole core fused with a pyridine ring, which is known for its ability to interact with multiple biological targets. The molecular formula is , and it has a molecular weight of 399.53 g/mol. The compound's unique structural characteristics contribute to its biological activity.
The primary mechanism of action involves the inhibition of receptor tyrosine kinases (RTKs), particularly c-Met. This receptor plays a crucial role in cell proliferation, survival, and migration, making it a significant target in cancer therapy. The interaction of this compound with c-Met has been shown to disrupt signaling pathways that promote tumor growth and metastasis.
Biological Activity Overview
Research indicates that 1-(4-cyclopentylpiperazin-1-yl)-2-ethyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile exhibits several biological activities:
- Antitumor Activity : In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Antimicrobial Properties : Preliminary studies suggest moderate antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, indicating potential for development as an antimicrobial agent .
- CNS Activity : Due to its piperazine moiety, the compound may exhibit psychoactive properties, which are currently under investigation for potential applications in treating neurological disorders.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Antitumor Efficacy : A study assessed the cytotoxic effects on MCF-7 breast cancer cells. Results showed that the compound reduced cell viability significantly compared to control groups, with IC50 values indicating potent activity .
- Mechanistic Insights : A detailed mechanistic study revealed that the compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .
- Comparative Analysis : When compared with other imidazo[1,2-a]pyridine derivatives, this compound exhibited superior potency against c-Met overexpressing cell lines, highlighting its potential as a targeted therapy for cancers associated with c-Met dysregulation .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic strategies are effective for preparing benzo[4,5]imidazo[1,2-a]pyridine derivatives?
Methodological Answer: One-pot multicomponent reactions (MCRs) using heterocyclic ketene aminals, malononitrile, and aromatic aldehydes are highly efficient. For example, 85% yields are achievable via MCRs with minimal purification (products precipitate directly from the reaction medium) . Adjusting aldehydes and nitrile precursors allows modular substitution.
Q. How is the structure of such compounds confirmed experimentally?
Methodological Answer: Use a combination of spectroscopic techniques:
- IR spectroscopy identifies nitrile (C≡N) stretches at ~2200 cm⁻¹ and NH₂ groups (3448–3244 cm⁻¹) .
- NMR (¹H and ¹³C) resolves substituent environments (e.g., cyclopentylpiperazine protons at δ 1.5–3.5 ppm; aromatic protons at δ 7.0–9.0 ppm) .
- TOF-MS or LC-MS confirms molecular weight (e.g., [M+H]+ peaks matching calculated values within ±0.1 Da) .
Q. What analytical techniques ensure compound purity post-synthesis?
Methodological Answer:
- TLC monitors reaction progress (e.g., cyclohexane/ethyl acetate gradients) .
- Flash chromatography (e.g., silica gel with 0–25% ethyl acetate) purifies crude products .
- HPLC (≥98% purity) and elemental analysis validate final purity .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives with bulky groups (e.g., cyclopentylpiperazine)?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of bulky intermediates.
- Temperature control : Slow warming (0°C → 50°C) minimizes side reactions .
- Stoichiometry : Excess malononitrile (1.5–2.0 equiv) drives reactions to completion .
- Catalysis : Lewis acids (e.g., ZnCl₂) may accelerate cyclization in sterically hindered systems .
Q. How are in vivo antimalarial efficacy and toxicity profiles evaluated?
Methodological Answer:
- Plasmodium berghei-infected mice : Administer compound intraperitoneally (10–50 mg/kg/day) and monitor parasitemia (Giemsa-stained blood smears) and survival rates over 7–14 days .
- Toxicology : Assess liver/kidney function (ALT, creatinine) and hematological parameters (RBC/WBC counts) post-treatment .
Q. How to resolve contradictions between in vitro enzyme inhibition and cellular activity data?
Methodological Answer:
- Permeability assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp); low Papp (<1×10⁻⁶ cm/s) suggests poor cellular uptake .
- Metabolic stability : Incubate with liver microsomes to identify rapid degradation (e.g., CYP450-mediated) .
- Molecular dynamics (MD) simulations : Model binding poses to assess target engagement (e.g., Plasmodium falciparum kinases) .
Q. What computational methods predict binding affinity and selectivity?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to screen against target pockets (e.g., PfATP4 for antimalarials). Validate with co-crystallized ligands .
- Free-energy perturbation (FEP) : Quantify ΔΔG for cyclopentyl vs. cyclohexyl substitutions to optimize piperazine interactions .
- ADMET prediction : SwissADME estimates logP, bioavailability, and PAINS alerts to prioritize analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
